2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C12H4F5NO5S and a molecular weight of 369.22 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate typically involves the following steps :
Fluorination of Benzene: The starting material, benzene, undergoes fluorination to produce pentafluorobenzene.
Reaction with Nitrobenzenesulfonic Acid: Pentafluorobenzene is then reacted with 3-nitrobenzenesulfonic acid to form this compound.
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro groups) on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the sulfonate group can be further oxidized.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: The compound is utilized in biochemical assays and as a labeling reagent in proteomics research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the fluorine and nitro groups . These groups make the aromatic ring highly electrophilic, facilitating nucleophilic aromatic substitution reactions. The sulfonate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate can be compared with other similar compounds such as :
Pentafluorophenyl 4-nitrobenzenesulfonate: Similar in structure but with the nitro group at the 4-position instead of the 3-position.
Pentafluorophenyl trifluoroacetate: Another fluorinated compound used as an acylating agent and coupling agent in organic synthesis.
2,3,4,5,6-Pentafluorobenzonitrile: Used in the synthesis of fluorinated poly(ether nitrile)s and analogs of noradrenaline and adrenaline.
These compounds share similar reactivity patterns due to the presence of multiple fluorine atoms, but their specific applications and reactivity can vary based on the functional groups attached to the aromatic ring.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-2-5(4-6)18(19)20/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLENLDKBAWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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